pKa Shift of ~2 Log Units Relative to Non-Chlorinated 1-Hydrazinoisoquinoline
The introduction of a chlorine atom at the 7-position significantly acidifies the isoquinoline core. The predicted pKa of 7-Chloro-1-hydrazinylisoquinoline (5.54 ± 0.20) is approximately 2 log units lower than that of the non-chlorinated parent 1-hydrazinoisoquinoline (pKa 7.57 ± 0.20) . At pH 7.4, this difference shifts the predominant species from largely neutral (parent) to substantially ionized (7-chloro derivative), directly impacting membrane permeability, solubility, and in vitro assay behavior.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 5.54 ± 0.20 |
| Comparator Or Baseline | 1-Hydrazinoisoquinoline (CAS 15793-94-9): pKa = 7.57 ± 0.20 |
| Quantified Difference | ΔpKa ≈ -2.03 (target is more acidic) |
| Conditions | Predicted values (25 °C); data from ChemicalBook |
Why This Matters
A 2-unit pKa difference determines whether the compound is predominantly ionized or neutral at physiological pH, which is a first-order driver of bioavailability, blood-brain barrier penetration, and non-specific binding—critical parameters for any lead optimization program.
